3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid
Overview
Description
The compound 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid is a multifluorinated aromatic compound that is likely to possess unique chemical and physical properties due to the presence of fluorine and iodine atoms. Fluorinated aromatic compounds are known for their applications in pharmaceuticals, agrochemicals, and advanced materials due to their enhanced stability, lipophilicity, and ability to modulate biological activity .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be complex due to the challenges associated with selective fluorination. However, methods such as the Jacobsen cyclization have been used to synthesize related fluorinated benzothiazoles, which suggests that similar cyclization methods could potentially be applied to synthesize the compound . Additionally, the use of aqueous hydrofluoric acid in the presence of iodosylbenzene has been reported as a practical method for the fluorination of 1,3-dicarbonyl compounds, which could be relevant for introducing fluorine atoms into the benzoic acid moiety .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be significantly influenced by the presence of fluorine atoms. For instance, the structure of flufenamic acid, a related compound, shows that the carboxyl group and the phenyl ring are nearly coplanar, and the presence of fluorine atoms can affect the overall geometry of the molecule . This suggests that the molecular structure of 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid would also be influenced by its fluorine substituents, potentially affecting its reactivity and interactions.
Chemical Reactions Analysis
Fluorinated compounds often exhibit unique reactivity due to the electron-withdrawing nature of fluorine. The presence of multiple fluorine atoms can enhance the acidity of adjacent functional groups, as seen in the high acidity of the fluorophenol moiety in related benzoxazole and benzothiazole compounds . This property could influence the chemical behavior of the carboxylic acid group in 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid, potentially affecting its reactivity in condensation reactions or its ability to form salts and esters.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often characterized by high thermal stability, low moisture absorption, and unique optical properties. For example, soluble fluoro-polyimides derived from related fluorinated aromatic diamines exhibit excellent thermal stability and hygrothermal stability . Additionally, fluorinated compounds can serve as fluorogenic reagents for high-sensitivity chromatographic analysis due to their fluorescent properties . The presence of a cubic phase in a related mesogen suggests that 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid could also exhibit interesting phase behavior and self-assembly properties, which could be explored for material science applications .
Scientific Research Applications
Vasodilator Activity
3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid has been studied for its vasodilator activity. It is an activator of soluble guanylyl cyclase (sGC), which is involved in promoting vasodilation in the pulmonary and systemic vascular beds. This activity is enhanced by specific conditions, indicating the potential for therapeutic applications in managing conditions like pulmonary hypertension (Pankey et al., 2011).
Radiotracer Development
The compound has been part of research exploring new radiofluorinated m-tyrosine analogs for imaging central dopaminergic mechanisms. These analogs, including 6-[18F]fluoro-L-m-trosine (6-FMT), have shown promising results in detecting abnormalities in dopaminergic pathways and could be significant for studying neurological conditions like Parkinson's disease (Barrio et al., 1996).
Radiopharmaceutical Development
The compound has also been involved in the development of novel radiopharmaceuticals for tumor imaging. Derivatives like 2-amino-3-[18F]fluoro-2-methylpropanoic acid (FAMP) and 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid (N-MeFAMP) have been studied for their potential in detecting intracranial neoplasms using positron emission tomography (PET) (McConathy et al., 2002).
Metabolism Research
Research on the metabolism of related compounds provides insights into the biotransformation and excretion patterns of these chemicals in organisms. Studies have revealed various pathways and metabolites, contributing to a better understanding of the compound's pharmacokinetics and potential toxicities (Schweinsberg et al., 1979).
Environmental Impact and Degradation
Studies on polyfluoroalkyl chemicals, which share structural similarities with 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid, shed light on the environmental impact and degradation pathways of these chemicals. Understanding the environmental fate, biodegradability, and toxic profiles of these chemicals is crucial for assessing risks and developing strategies for mitigation (Liu & Mejia Avendaño, 2013).
Safety And Hazards
properties
IUPAC Name |
3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3INO2/c14-8-3-2-7(13(19)20)12(11(8)16)18-10-4-1-6(17)5-9(10)15/h1-5,18H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMYZOSCCVDLDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621703 | |
Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid | |
CAS RN |
391211-97-5 | |
Record name | 2-(2-Fluoro-4-iodoanilino)-3,4-difluorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391211975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 391211-97-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-FLUORO-4-IODOANILINO)-3,4-DIFLUOROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A6V9RGK6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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